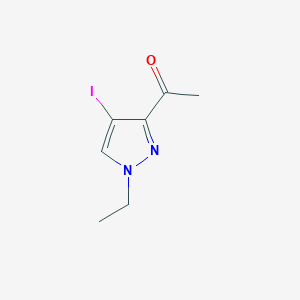

1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethyl-4-iodopyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKSTHPKZVTHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. A full NMR analysis, including one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments, would be essential for the unambiguous assignment of all atoms in the 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The ¹³C NMR spectrum would identify all unique carbon atoms, including quaternary carbons.

Based on the structure, the expected ¹H NMR signals would include:

A singlet for the pyrazole (B372694) ring proton (H5).

A quartet and a triplet for the N-ethyl group protons (-CH₂CH₃).

A singlet for the acetyl methyl protons (-COCH₃).

The ¹³C NMR spectrum would show distinct signals for:

The pyrazole ring carbons (C3, C4, and C5).

The carbons of the N-ethyl group.

The carbonyl carbon and the methyl carbon of the acetyl group.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole H5 | ~ 8.0 - 8.5 | - |

| Pyrazole C3 | - | ~ 145 - 155 |

| Pyrazole C4 (Iodo-sub) | - | ~ 70 - 80 |

| Pyrazole C5 | - | ~ 135 - 145 |

| N-CH₂ (Ethyl) | ~ 4.2 - 4.5 | ~ 45 - 55 |

| N-CH₃ (Ethyl) | ~ 1.4 - 1.6 | ~ 14 - 18 |

| C=O (Acetyl) | - | ~ 190 - 200 |

| CO-CH₃ (Acetyl) | ~ 2.5 - 2.8 | ~ 25 - 30 |

| Note: These are estimated values based on analogous structures and are pending experimental verification. |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, TOCSY)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would definitively link the ethyl group to the N1 position of the pyrazole ring and the acetyl group to the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximities between protons, helping to confirm the spatial arrangement of the substituents.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system, useful for confirming the ethyl group protons.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Pyrazole Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, though less common, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 would be distinct, influenced by the ethyl substituent on N1 and the adjacent acetyl group.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) Spectroscopy)

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected.

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Acetyl Ketone) | ~ 1680 - 1700 | Stretching |

| C=N, C=C (Pyrazole Ring) | ~ 1450 - 1600 | Stretching |

| C-H (Aliphatic - Ethyl/Methyl) | ~ 2850 - 3000 | Stretching |

| C-I (Carbon-Iodine) | ~ 500 - 600 | Stretching |

| Note: These are expected ranges and require experimental confirmation. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula (C₇H₉IN₂O). The mass spectrum would show the molecular ion peak [M]⁺ and various fragment ions resulting from the cleavage of the parent molecule. Key fragmentation pathways would likely involve the loss of the ethyl group, the acetyl group, and potentially the iodine atom.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of the compound be obtained, X-ray diffraction crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the three-dimensional molecular architecture. It would also reveal intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing. To date, no crystallographic data for this specific compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, while specific experimental UV-Vis spectral data is not extensively documented in publicly available literature, its electronic absorption characteristics can be inferred by examining the spectroscopic properties of structurally related pyrazole derivatives. The UV-Vis spectrum of a molecule is governed by the energy differences between its electronic ground state and various excited states. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically non-bonding, n, or pi, π, orbitals) to higher energy antibonding orbitals (π* or σ*).

The electronic absorption profile of this compound is primarily dictated by the pyrazole ring and the influence of its substituents: the N-ethyl group, the C-iodo group, and the C-acetyl group. The pyrazole core itself, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The presence of substituents significantly modulates the energies of these transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Detailed Research Findings

Research on various substituted pyrazoles provides a framework for understanding the expected UV-Vis absorption characteristics of this compound.

π → π Transitions:* Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* electronic transitions. For unsubstituted pyrazole in the gas phase, a maximal UV absorption cross-section is observed around 203 nm. rsc.org In solution, this band is often shifted. The introduction of substituents on the pyrazole ring alters the energy of the π molecular orbitals.

n → π Transitions:* The pyrazole ring contains nitrogen atoms with lone pairs of electrons, allowing for weaker n → π* transitions. These transitions generally occur at longer wavelengths (lower energy) compared to π → π* transitions and have a lower molar absorptivity. In some pyrazole derivatives, these bands can be observed as shoulders on the main absorption peak or may be obscured by the more intense π → π* bands.

Effect of Substituents:

Acetyl Group: The acetyl group (C(O)CH₃) at the 3-position is a chromophore that can participate in the conjugated system of the pyrazole ring. The carbonyl group introduces an n → π* transition, which is typically weak. More significantly, its conjugation with the pyrazole ring can lead to a bathochromic (red) shift of the π → π* transition. Studies on N-acetylated phenylazopyrazoles have shown that the introduction of an acyl group can lead to a hyperchromic effect (increased absorption intensity) and a minor bathochromic shift. beilstein-journals.orgdiva-portal.org

Iodo Group: Halogen substituents on aromatic rings generally cause a bathochromic shift in the UV-Vis spectrum. The magnitude of this shift often increases with the atomic weight of the halogen (I > Br > Cl > F). The iodine atom at the 4-position, with its lone pairs of electrons, can interact with the π-system of the pyrazole ring. This interaction, along with its inductive effect, influences the electronic transition energies. Studies on halogenated aminopyrazoles have recorded characteristic electronic spectra in the range of 246–300 nm. nih.gov Furthermore, the bromination of pyrazolate ligands in certain metal clusters has been shown to cause a bathochromic shift of about 10 nm. mdpi.com

Ethyl Group: The N-ethyl group is an alkyl substituent and is generally considered to have a minor effect on the position of the main absorption bands compared to conjugating groups. Its primary electronic influence is through a weak inductive effect.

Based on the analysis of related compounds, the UV-Vis spectrum of this compound in a non-polar solvent is anticipated to display one or more strong absorption bands in the UV region. The primary absorption band, attributable to a π → π* transition, is likely to be located in the 240-300 nm range, influenced by the cumulative effects of the iodo and acetyl substituents. A weaker n → π* transition may be present at a longer wavelength.

The following table provides a hypothetical representation of the expected UV-Vis absorption data for this compound, derived from the trends observed in related pyrazole derivatives.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Contributing Chromophores |

| π → π | ~250 - 290 | High | Pyrazole ring, Acetyl group, Iodo substituent |

| n → π | ~300 - 340 | Low | Acetyl carbonyl, Pyrazole nitrogen atoms |

This data is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.

Chemical Reactivity and Derivatization of 1 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Ethanone

Reactivity of the 4-Iodo Substituent: Modern Cross-Coupling Reactions

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the most reactive site for transition metal-catalyzed cross-coupling reactions. The high polarizability and relatively low strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent metal centers, initiating numerous catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck Reactions)

Palladium catalysis is a cornerstone for the functionalization of aryl halides, and 4-iodopyrazoles are highly effective substrates for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For 4-iodopyrazoles, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, styryl, and alkyl groups at the C4 position. acs.orgrsc.org The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, and requires a base to activate the organoboron reagent. mdpi.com A study on halogenated aminopyrazoles revealed that while iodo-derivatives are reactive, bromo- and chloro-pyrazoles can sometimes be superior due to a reduced tendency for a competing dehalogenation side reaction. acs.org However, the high reactivity of the C-I bond generally ensures efficient coupling under mild conditions. acs.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. tandfonline.comorganic-chemistry.org 1,3-Disubstituted-4-iodopyrazoles have been shown to couple selectively with terminal alkynes under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N] to yield the corresponding 4-alkynylpyrazoles in good yields. tandfonline.com This method is crucial for synthesizing precursors to fused heterocyclic systems and introducing alkynyl moieties for further transformations. tandfonline.comresearchgate.netarkat-usa.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This transformation allows for the introduction of vinyl groups at the C4 position of the pyrazole ring, maintaining the stereochemistry of the alkene reactant. youtube.com

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with 4-iodopyrazole (B32481) substrates.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ or XPhos Pd G2 | Aryl/heteroaryl boronic acid | K₃PO₄, K₂CO₃ | Dioxane, Ethanol | 4-Aryl-1H-pyrazole |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Et₃N, Piperidine | DMF, THF | 4-Alkynyl-1H-pyrazole |

| Heck | Pd(OAc)₂ / PPh₃ | Alkene (e.g., Styrene, Acrylate) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Vinyl-1H-pyrazole |

Copper-Catalyzed Coupling Reactions (e.g., C-O, C-N Bond Formation)

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an effective alternative to palladium for forming C-O and C-N bonds. nih.gov These methods are often more economical and can exhibit different reactivity patterns.

C-O Bond Formation: The direct alkoxylation of 4-iodopyrazoles with alcohols can be achieved through a CuI-catalyzed coupling protocol. nih.govnih.govsemanticscholar.org Optimal conditions often involve using the alcohol as a solvent or in large excess, a strong base like potassium t-butoxide, and a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, often under microwave irradiation to reduce reaction times. nih.govnih.govsemanticscholar.org This method has proven effective for synthesizing a range of 4-alkoxy-1H-pyrazoles. nih.govnih.gov The use of copper catalysts for coupling aryl iodides with aliphatic alcohols is noted for its mild conditions, often not requiring the pre-formation of alkoxides. organic-chemistry.org

C-N Bond Formation: Copper catalysis is also instrumental in forming C-N bonds, allowing for the introduction of amine functionalities. semanticscholar.org Palladium- or copper-catalyzed C-N coupling reactions at the C4 position of pyrazoles have been reported, expanding the synthetic utility of these scaffolds. nih.gov

Negishi Coupling and Homocoupling Reactions of 4-Iodopyrazoles

Negishi Coupling: The Negishi coupling reaction pairs an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org While less common than Suzuki or Sonogashira reactions in industrial applications due to the sensitivity of organozinc reagents, it is a powerful tool in total synthesis. wikipedia.org The reaction of 4-iodopyrazoles with organozinc compounds under palladium or nickel catalysis would lead to the formation of C-C bonds. nih.gov Copper(I) iodide has also been shown to catalyze the Negishi coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org

Homocoupling Reactions: In the absence of a different coupling partner, aryl halides can undergo homocoupling (Ullmann reaction) to form symmetrical biaryl compounds. mdpi.com Under Negishi reaction conditions, 4-iodopyrazoles have been observed to undergo homocoupling at the C4 position to yield 4,4'-bipyrazoles. nih.gov This side reaction can sometimes be optimized to become the primary reaction pathway, providing access to symmetrical bipyrazole ligands important in coordination chemistry. nih.gov

Nucleophilic Substitution Reactions at the C4 Position

Direct nucleophilic aromatic substitution (SₙAr) at the C4 position of an unactivated iodopyrazole is generally challenging. The pyrazole ring is electron-rich, which disfavors the addition-elimination mechanism typical for SₙAr reactions. Such reactions usually require strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. However, metal-catalyzed processes have largely superseded direct substitution for aryl halides. In some contexts, an initial metal-halogen exchange followed by reaction with an electrophile can be considered, though this is distinct from a direct nucleophilic attack on the carbon atom (ipso substitution). youtube.com The predominant pathway for substituting the iodo group on the pyrazole ring remains the use of transition metal-catalyzed cross-coupling reactions due to their broader scope and milder conditions.

Transformations Involving the 3-Ethanone Moiety

The ethanone (B97240) (acetyl) group at the C3 position offers a second site for chemical modification. The reactivity is centered on the carbonyl carbon and the adjacent methyl protons.

Carbonyl Group Reactivity (e.g., Condensation, Reduction, Oxidation)

The acetyl group exhibits typical carbonyl reactivity, allowing for a variety of transformations.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) or Claisen-Schmidt condensations, with aldehydes or ketones to elongate the carbon chain. For instance, substituted pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of hydrazones, and these aldehydes can then undergo condensation. nih.gov Similarly, the acetyl group itself can react with hydrazines to form hydrazones or with other reagents to build new heterocyclic rings fused to the pyrazole. mdpi.comnih.gov

Reduction: The carbonyl group can be readily reduced to a secondary alcohol (1-(1-ethyl-4-iodo-1H-pyrazol-3-yl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction, such as a Wolff-Kishner or Clemmensen reduction, could reduce the carbonyl group completely to an ethyl group.

Oxidation: While the pyrazole ring itself is generally stable to oxidation, the acetyl side chain can be oxidized. globalresearchonline.net For example, haloform reaction conditions (using an excess of halogen and base) could convert the acetyl group into a carboxylic acid, yielding 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid.

The reactivity of the acetyl group is summarized in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Condensation | Aldehyde, Base | α,β-Unsaturated ketone |

| Reduction (to alcohol) | NaBH₄, LiAlH₄ | Secondary alcohol |

| Reduction (to alkane) | H₂NNH₂, KOH (Wolff-Kishner) | Ethyl group |

| Oxidation (Haloform) | I₂, NaOH | Carboxylic acid |

| Hydrazone Formation | Hydrazine (B178648) (H₂NNH₂) | Hydrazone |

α-Functionalization of the Ethanone Group

The ethanone substituent at the C3 position of the pyrazole ring provides a reactive site for modifications at the α-carbon of the acetyl group. The protons on this methyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a suitable base to form a nucleophilic enolate intermediate. This enolate can subsequently react with a variety of electrophiles, enabling the synthesis of more complex structures.

Key α-functionalization reactions include:

Halogenation: In the presence of a base and a halogen source (e.g., N-bromosuccinimide), the α-position can be halogenated.

Alkylation: The enolate can be alkylated using alkyl halides in an SN2 reaction, extending the carbon chain.

Condensation Reactions: The enolate can participate in aldol or Claisen-type condensation reactions with aldehydes, ketones, or esters to form β-hydroxy ketones or 1,3-diketones, respectively.

While the classical approach to synthesizing α-pyrazole ketones involves the reaction of pyrazoles with α-halo ketones nih.gov, modern methods have been developed that highlight the importance of this structural motif. One such method is the ceric ammonium (B1175870) nitrate-mediated oxidative coupling of silyl (B83357) enol ethers with heteroarenes like pyrazole, which allows for the efficient synthesis of diverse, including sterically hindered, α-pyrazole ketones. nih.gov This demonstrates the ongoing interest in developing synthetic routes to this class of compounds.

| Reaction Type | Reagents | Product Type |

| Halogenation | Base, NBS/NCS/NIS | α-Halo Ketone |

| Alkylation | Base, R-X | α-Alkyl Ketone |

| Aldol Condensation | Base, R'CHO | β-Hydroxy Ketone |

| Claisen Condensation | Strong Base, R'COOR" | 1,3-Diketone |

Reactivity of the Pyrazole Ring System and its Substituents

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. In 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone, the N-ethyl group is electron-donating, the C3-ethanone group is electron-withdrawing, and the C4-iodo group can be readily substituted via cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org For the pyrazole ring, substitution typically occurs preferentially at the C4 position due to the electronic directing effects of the two nitrogen atoms. pharmaguideline.comarkat-usa.org However, in the target molecule, this position is already occupied by an iodine atom.

Therefore, any further electrophilic substitution will be directed to the only available position, C5. The regioselectivity of this process is governed by the existing substituents:

N1-Ethyl Group: This alkyl group is an activating, ortho-, para-director. In the context of the pyrazole ring, it directs incoming electrophiles to the C5 position.

C3-Ethanone Group: This acetyl group is a deactivating, meta-director. It withdraws electron density from the ring, making substitution more difficult, but it also directs incoming electrophiles to the C5 position.

N-Functionalization and Deprotonation Behavior

Protic (N-unsubstituted) pyrazoles possess a Brønsted acidic NH proton that can be easily removed by a base, facilitating N-functionalization. mdpi.com In this compound, the N1 position is already alkylated with an ethyl group, precluding direct deprotonation at this site.

The reactivity of the nitrogen atoms is therefore centered on the N2 atom. This nitrogen possesses a lone pair of electrons and is basic, similar to the nitrogen in pyridine. It can be protonated in acidic media or react with electrophiles like alkyl halides to form quaternary pyrazolium (B1228807) salts.

Regarding deprotonation of the molecule, the most acidic protons are not on the pyrazole ring itself but are the α-protons of the ethanone group, as discussed in section 4.2.2. Deprotonation of a C-H bond on the pyrazole ring requires a very strong base. In the presence of such a base, the C5-H is the most likely site for deprotonation due to the inductive effects of the adjacent N1 atom and the electron-withdrawing acetyl group at C3. Such metalated intermediates can be trapped with electrophiles, offering another route to C5-functionalized pyrazoles. nih.gov

Investigations into Pyrazole Ring Opening Reactions

The pyrazole ring is an aromatic system and is generally characterized by high stability, resisting ring-opening reactions under most conditions. However, cleavage of the ring can be induced under specific and often forcing conditions.

One potential pathway for ring opening involves the use of very strong bases. It has been reported that deprotonation at the C3 position of a pyrazole ring can, in some cases, lead to ring cleavage. pharmaguideline.com For the title compound, the C3 position is substituted, but deprotonation at C5 with a sufficiently strong base might initiate alternative decomposition pathways. Another possibility involves reductive cleavage of the N-N bond, although this typically requires harsh conditions, such as high-pressure catalytic hydrogenation or the use of potent reducing agents. Oxidative degradation of the pyrazole ring, for instance with ozone or potassium permanganate, is also possible but would likely be unselective and degrade the side chains as well. Theoretical studies and experiments on related pyrazole systems, such as pyrazolines and pyrazaboles, have explored various ring-opening mechanisms, though these are not always directly applicable to the stable aromatic pyrazole core. researchgate.netcdnsciencepub.comrsc.org

Mechanistic Studies of Key Derivatization Pathways

The most significant and synthetically useful derivatization pathway for this compound involves the C4-iodo substituent. This group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which proceed through well-understood catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions: The C(sp²)-I bond readily participates in reactions like Suzuki, Heck, and Sonogashira couplings. These reactions share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.

Mechanism:

Oxidative Addition: A Pd(0) catalyst inserts into the C4-I bond of the pyrazole, forming a Pd(II)-pyrazolyl intermediate.

Transmetalation/Carbopalladation:

In Suzuki coupling , an organoboron reagent transfers its organic group to the palladium center.

In Heck coupling , an alkene coordinates to the palladium, followed by insertion into the Pd-C bond. clockss.org

In Sonogashira coupling , a copper(I)-acetylide undergoes transmetalation to the palladium complex. arkat-usa.org

Reductive Elimination/β-Hydride Elimination:

In Suzuki and Sonogashira couplings, the two organic fragments on the palladium reductively eliminate to form the new C-C bond and regenerate the Pd(0) catalyst.

In the Heck reaction, β-hydride elimination from the alkyl-palladium intermediate forms the alkene product and a palladium-hydride species, which then regenerates the Pd(0) catalyst.

These reactions provide a powerful and modular method for introducing a vast array of substituents at the C4 position, as demonstrated in studies on various 4-iodo-1H-pyrazoles. clockss.org

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Key Mechanistic Steps |

| Suzuki-Miyaura | Organoboron Compound (R-B(OR)₂) | C-C | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | C-C | Oxidative Addition, Carbopalladation, β-Hydride Elimination |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Buchwald-Hartwig | Amine/Amide (R₂NH) | C-N | Oxidative Addition, Ligand Exchange, Reductive Elimination |

Computational and Theoretical Investigations of 1 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Structural Insights

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular properties of chemical systems. researchgate.net For 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone, DFT calculations provide fundamental insights into its geometry, electronic landscape, and reactivity. These computational methods are frequently used to complement experimental data, offering a molecular-level understanding of a compound's behavior. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the ground-state energy for various atomic arrangements until the lowest energy conformation is found. This process defines key structural parameters such as bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 (pyrazole) | 1.35 |

| C4-I | 2.09 | |

| C3-C(ethanone) | 1.48 | |

| C(ethanone)=O | 1.23 | |

| Bond Angles ( °) | C5-N1-N2 | 112.0 |

| I-C4-C5 | 128.5 | |

| N2-C3-C(ethanone) | 121.0 | |

| Dihedral Angles ( °) | C5-N1-C(ethyl)-C(methyl) | 85.0 |

| N2-C3-C(ethanone)=O | 175.0 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.comscience.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state, indicating high polarizability. materialsciencejournal.orgnih.gov DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the iodine atom, which has lone pairs of electrons. The LUMO is likely concentrated on the electron-withdrawing acetyl group and the pyrazole ring, indicating that this region is the most probable site for nucleophilic attack. sci-hub.se The analysis of orbital contributions reveals which atoms or functional groups are most involved in electronic transitions and chemical reactions. researchgate.net

Table 2: Hypothetical Frontier Orbital Data from DFT Calculations Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Value (eV) | Primary Atomic Contributions |

| HOMO Energy | -6.50 | Pyrazole Ring (π-system), Iodine (p-orbitals) |

| LUMO Energy | -1.85 | Ethanone (B97240) Group (π* C=O), Pyrazole Ring (π*-system) |

| HOMO-LUMO Gap (ΔE) | 4.65 | - |

| Global Hardness (η) | 2.33 | - |

| Electronegativity (χ) | 4.18 | - |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. chemrxiv.orgrsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. youtube.com For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the ethanone group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. These are the primary sites for interactions with electrophiles or hydrogen bond donors. chemrxiv.org

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl group and, significantly, on the iodine atom along the C-I bond axis. This positive region on the halogen is known as a "sigma-hole" (σ-hole) and is a key feature in halogen bonding. researchgate.net

The MEP analysis provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. researchgate.net

Advanced Bond Analysis (Natural Bond Orbital - NBO, Quantum Theory of Atoms in Molecules - QTAIM)

To gain a deeper understanding of bonding and interactions beyond simple orbital descriptions, advanced analytical methods such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Both NBO and QTAIM are instrumental in identifying and characterizing non-covalent intermolecular interactions, which dictate how molecules pack in the solid state and interact in solution.

Hydrogen Bonding: Although the molecule lacks traditional O-H or N-H donors, weak C-H···O or C-H···N hydrogen bonds may form between molecules. NBO analysis can detect the weak donor-acceptor interactions underlying these bonds, while QTAIM can identify a bond path and a bond critical point (BCP) between the hydrogen and the acceptor atom, confirming the interaction. nih.gov

Halogen Bonding: The iodine atom in this compound is a potent halogen bond donor. drugbank.com As revealed by MEP analysis, the σ-hole on the iodine creates an electrophilic region that can interact strongly with a nucleophilic site on a neighboring molecule, such as the carbonyl oxygen (C-I···O) or a pyrazole nitrogen (C-I···N). researchgate.net QTAIM analysis confirms this interaction by identifying a bond path between the iodine and the acceptor atom. muni.cz

π-Stacking: The planar pyrazole rings can engage in π-π stacking interactions. QTAIM can identify specific critical points that characterize these types of van der Waals interactions, providing insight into the stability they contribute to the crystal lattice. wiley-vch.de

NBO Analysis: This method focuses on localized bonding orbitals and lone pairs, analyzing charge delocalization through hyperconjugative interactions. chemrxiv.org It calculates the second-order perturbation energy (E(2)), which quantifies the stabilization resulting from electron density transfer from a filled (donor) NBO to an empty (acceptor) NBO. For the target molecule, significant interactions would include delocalization from the lone pairs of the pyrazole nitrogens and the carbonyl oxygen into antibonding orbitals (π*) of the pyrazole ring and the C=O bond. These interactions contribute to the stability of the conjugated system.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions Note: This table contains hypothetical data for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N2 | π(N1-C5) | 18.5 | π-conjugation within ring |

| LP(1) O | π(C3-C(ethanone)) | 5.2 | Hyperconjugation |

| π(C4-C5) | π(N1-C5) | 22.1 | Ring delocalization |

| σ(C3-C4) | σ(C4-I) | 3.8 | Hyperconjugation |

QTAIM Analysis: This theory analyzes the topology of the total electron density (ρ(r)). amercrystalassn.org By locating critical points where the gradient of the electron density is zero, QTAIM defines atomic basins and the bond paths between them. wiley-vch.de The properties of the electron density at a bond critical point (BCP)—such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r))—are used to classify the nature of the chemical bond (e.g., shared-shell covalent or closed-shell ionic/van der Waals). muni.cz This analysis provides a rigorous, quantitative description of the bonding within the molecule, confirming the covalent nature of the bonds in the pyrazole ring and side chains and characterizing the polar C-I and C=O bonds.

Theoretical Studies on Tautomerism and Proton Transfer within Pyrazole Systems

Theoretical and computational chemistry provide powerful tools for investigating the dynamic processes of tautomerism and proton transfer in heterocyclic systems like pyrazoles. eurasianjournals.com While the specific compound this compound is N-substituted, precluding the common annular prototropic tautomerism, the extensive body of theoretical research on parent pyrazole systems offers crucial insights into the fundamental principles governing proton mobility. nih.gov Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov

Computational studies, primarily employing density functional theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been instrumental in elucidating the mechanisms and energetics of these transfer processes. ias.ac.inias.ac.in Research has explored various pathways for proton transfer, including single (intramolecular and intermolecular), double, and solvent-assisted mechanisms. ias.ac.inias.ac.in

DFT calculations have shown that single, uncatalyzed proton transfer for the interconversion of pyrazole tautomers has very high activation energies, typically in the range of 45–54 kcal/mol, making it a kinetically unfavorable process in isolation. ias.ac.inias.ac.in However, the energy barrier is significantly lowered through intermolecular mechanisms. For instance, the double proton transfer between pyrazole dimers has a much lower activation energy, calculated to be between 17 and 19 kcal/mol. ias.ac.inias.ac.in The presence of solvent molecules like water or ammonia (B1221849) can further facilitate the transfer by acting as a proton relay. The activation energies for water-assisted and ammonia-assisted proton transfers are computed to be in the ranges of 26.6–31.8 kcal/mol and 17.3–22.5 kcal/mol, respectively, at the MP2/6-311++G(d,p) level of theory. ias.ac.inias.ac.in

The nature of substituents on the pyrazole ring significantly influences tautomeric stability. researchgate.net Theoretical calculations have established a clear relationship between the electronic properties of the substituent and the preferred tautomeric form. nih.gov Electron-donating groups, particularly those that donate through the π-system (e.g., -NH2, -OH, -CH3), tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups (e.g., -COOH, -CHO) generally stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net These findings are critical for predicting the behavior of substituted pyrazoles in various chemical environments. researchgate.net

| Proton Transfer Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Single Proton Transfer | B3LYP/6-311++G(d,p) | 45.7 - 51.6 | ias.ac.inias.ac.in |

| Single Proton Transfer | MP2/6-311++G(d,p) | 49.4 - 54.0 | ias.ac.inias.ac.in |

| Double Proton Transfer (Dimer) | B3LYP/6-311++G(d,p) | 17.5 - 19.4 | ias.ac.inias.ac.in |

| Water-Assisted Transfer | MP2/6-311++G(d,p) | 26.6 - 31.8 | ias.ac.inias.ac.in |

| Ammonia-Assisted Transfer | MP2/6-311++G(d,p) | 17.3 - 22.5 | ias.ac.inias.ac.in |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the complex reaction mechanisms involving pyrazole derivatives. eurasianjournals.com These theoretical approaches allow researchers to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing detailed insights into reaction pathways that can be difficult to probe experimentally. researchgate.net

A significant area of investigation has been the synthesis of the pyrazole ring itself. For example, the mechanism of (3+2) cycloaddition reactions to form pyrazoles has been extensively studied using DFT. nih.gov In the reaction between diazopropane (B8614946) and chalcone (B49325) derivatives, calculations using functionals like B3LYP and M06-2X helped to establish that the formation of pyrazole derivatives is the kinetically favored outcome over potentially competing oxadiazoles. nih.gov Such studies can predict regio- and stereoselectivity by comparing the activation energies of different possible pathways, guiding synthetic chemists toward optimal reaction conditions. nih.gov

Computational methods are also applied to understand the reactivity of pyrazole derivatives in catalytic processes. mdpi.com Theoretical studies on protic pyrazole complexes have shed light on their role in reactions like the dehydrogenation of formic acid and primary amines. mdpi.com For instance, a computational study proposed a mechanism for the acceptorless dehydrogenation of primary amines where the pyrazole unit participates in a concerted, metal-ligand cooperative process with an external substrate molecule. mdpi.com These calculations are crucial for understanding how the pyrazole ligand facilitates proton and electron transfer, which is key to designing more efficient catalysts. mdpi.com The elucidation of reaction mechanisms extends to various transformations, including the synthesis of pyrazole-4-carbonitrile derivatives, where DFT studies have been used to confirm and rationalize the catalytic protocol. acs.org

The table below presents an example of data derived from a DFT study on a pyrazole-forming cycloaddition reaction, illustrating how computational methods are used to distinguish between kinetic and thermodynamic products.

| Product Type | Reaction Pathway | Computational Method | Relative Free Energy (kcal/mol) | Activation Energy (kcal/mol) | Reference |

| Kinetic Adduct | Path A (Pyrazole formation) | B3LYP/6-311+G(d,p) | -35.2 | 10.5 | nih.gov |

| Competing Product | Path B (Oxadiazole formation) | B3LYP/6-311+G(d,p) | -28.9 | 14.8 | nih.gov |

| Thermodynamic Product | Path C (Further reaction) | B3LYP/6-311+G(d,p) | -42.1 | Not specified | nih.gov |

Role of 1 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Ethanone in Advanced Organic Synthesis

Versatility as a Synthetic Intermediate for Novel Pyrazole (B372694) Derivatives

The presence of the iodine atom on the pyrazole ring of 1-(1-ethyl-4-iodo-1H-pyrazol-3-yl)ethanone is the cornerstone of its versatility as a synthetic intermediate. This iodo group acts as a versatile handle for the introduction of various substituents at the 4-position through a range of powerful cross-coupling reactions. These reactions, catalyzed by transition metals such as palladium and copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the generation of a vast library of novel pyrazole derivatives.

The amenability of 4-iodopyrazoles to participate in such transformations has been well-documented. For instance, the Heck-Mizoroki reaction allows for the coupling of 1-protected-4-iodo-1H-pyrazoles with a variety of alkenes to yield 4-alkenyl-1H-pyrazoles. rsc.org Similarly, the Sonogashira cross-coupling reaction provides a direct route to 4-alkynylpyrazoles by reacting the iodo-pyrazole with terminal alkynes. mdpi.comacademie-sciences.fr Furthermore, the Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the 4-position. These methodologies, broadly applicable to iodo-pyrazoles, underscore the potential of this compound as a precursor to a wide range of substituted pyrazoles.

The acetyl group at the C3 position offers another site for chemical modification. It can be transformed into other functional groups or can participate in condensation reactions to build more complex structures. For example, the acetyl group can be reduced to an alcohol, converted to an oxime, or serve as a point of attachment for other molecular fragments. nih.gov

The following interactive table summarizes some of the key cross-coupling reactions that can be employed to functionalize the 4-position of the pyrazole ring, showcasing the synthetic utility of this compound.

| Reaction Name | Coupling Partner | Catalyst/Conditions | Resulting Functional Group at C4 |

|---|---|---|---|

| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂, P(OEt)₃, Base | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Base | Aryl/Heteroaryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl/Vinyl |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | Amino |

| Copper-Catalyzed C-O Coupling | Alcohol | CuI, Ligand, Base | Alkoxy |

Building Block for Complex Heterocyclic Architectures

Beyond the synthesis of simple substituted pyrazoles, this compound is a valuable building block for the construction of more complex, fused heterocyclic architectures. The strategic placement of the iodo and acetyl groups allows for sequential or one-pot reactions to form bicyclic and polycyclic systems incorporating the pyrazole core. These fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

One important class of fused heterocycles that can be accessed from pyrazole precursors are the pyrazolo[3,4-b]pyridines. The synthesis of these structures often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.comnih.gov While the title compound is not a 5-aminopyrazole, its functional groups can be manipulated to facilitate such cyclizations. For instance, the acetyl group could potentially be converted to an enamine or enone, which could then participate in a ring-closing reaction.

Another important fused pyrazole system is the pyrazolo[3,4-d]pyridazine scaffold. The synthesis of these compounds can be achieved by the reaction of appropriately substituted pyrazoles, such as those bearing acetyl and carboxylate groups, with hydrazine (B178648). researchgate.net This highlights the potential of this compound, after suitable functional group interconversion, to serve as a precursor to these important heterocyclic systems.

The following table provides examples of complex heterocyclic architectures that can be synthesized from pyrazole-based building blocks, illustrating the potential applications of this compound in this area.

| Fused Heterocyclic System | General Synthetic Strategy | Potential Application |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. | Kinase inhibitors, probes for β-amyloid plaques. mdpi.comnih.gov |

| Pyrazolo[3,4-d]pyridazines | Reaction of a pyrazole with hydrazine, often involving adjacent acetyl and ester functionalities. | Biologically active molecules. researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound. | Pharmacologically active compounds. |

| Thieno[2,3-c]pyrazoles | Construction of the thiophene (B33073) ring onto the pyrazole core. | Antimicrobial and anti-inflammatory agents. |

Catalytic Applications in Organic Transformations (if derived from compound itself)

While this compound itself is not a catalyst, it serves as a valuable precursor for the synthesis of ligands that can be coordinated to transition metals to form catalytically active complexes. In particular, the pyrazole nitrogen atoms are excellent donors for metal coordination.

A significant area of research in catalysis involves the use of N-heterocyclic carbenes (NHCs) as ligands for transition metals, particularly palladium. rsc.orgacademie-sciences.frnih.govresearchgate.netrsc.org These Pd-NHC complexes have shown remarkable activity in a wide range of cross-coupling reactions. The synthesis of such NHC ligands often starts from a substituted heterocycle like pyrazole. The ethyl group on the nitrogen of the title compound is a common feature in many stable NHC ligands. It is conceivable that this compound could be elaborated into a pyrazolium (B1228807) salt, which upon deprotonation would yield an NHC ligand. This ligand could then be complexed with palladium to generate a catalyst for reactions such as the Buchwald-Hartwig amination or the α-arylation of ketones. researchgate.net

The general structure of a pyrazole-based NHC-palladium complex is shown below, highlighting the potential for derivatives of this compound to be utilized in this context. The substituents on the pyrazole ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.

Strategic Precursor for Advanced Functional Molecules

The versatility of this compound as a synthetic intermediate and a building block for complex heterocycles makes it a strategic precursor for the development of advanced functional molecules with applications in medicine and materials science.

In the realm of medicinal chemistry, pyrazole-containing compounds are known to exhibit a wide range of biological activities. A particularly important application is in the development of protein kinase inhibitors. nih.govnih.goved.ac.ukmdpi.comresearchgate.net Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, where it often serves as a core structure that can be decorated with various substituents to achieve high potency and selectivity. The ability to introduce diverse functional groups onto the pyrazole ring of this compound through cross-coupling reactions makes it an attractive starting material for the synthesis of novel kinase inhibitors.

In the field of materials science, pyrazole derivatives have found applications in the development of organic light-emitting diodes (OLEDs). arkat-usa.orgresearchgate.netresearchgate.netjmaterenvironsci.com The electronic properties of the pyrazole ring can be tuned by the introduction of different substituents, allowing for the design of materials with specific emission characteristics. The ability to synthesize a variety of aryl- and heteroaryl-substituted pyrazoles from this compound opens up possibilities for creating new materials for OLED applications.

The following table provides examples of advanced functional molecules that can be accessed from pyrazole precursors, demonstrating the strategic importance of this compound.

| Class of Functional Molecule | Specific Target/Application | Role of the Pyrazole Core |

|---|---|---|

| Kinase Inhibitors | c-Jun N-terminal kinases (JNKs), Cyclin-dependent kinases (CDKs) | Core scaffold for binding to the ATP pocket of the kinase. nih.govresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transporting materials | Provides a rigid, electronically tunable core for luminescent materials. arkat-usa.orgresearchgate.net |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Biologically active scaffold. |

| Molecular Probes | Imaging of β-amyloid plaques in Alzheimer's disease | Fluorescent core with high affinity for the target. mdpi.com |

Conclusion and Future Research Directions in the Chemistry of 1 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Ethanone

Synthesis and Reactivity Contributions

The synthesis of 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone, while not extensively detailed in dedicated literature, can be strategically accomplished by combining established methodologies for pyrazole (B372694) construction and functionalization. The primary approach involves the cyclocondensation of a β-dicarbonyl compound with ethylhydrazine (B1196685), followed by regioselective iodination of the resulting pyrazole ring. The reactivity of this compound is largely dictated by the interplay of its three key functional groups: the N-ethyl group, the C3-acetyl group, and the C4-iodo substituent.

The N-ethyl group influences the solubility and electronic properties of the pyrazole ring. The C3-acetyl group offers a site for various chemical transformations, such as oxidation, reduction, or condensation reactions, allowing for the introduction of further molecular complexity. However, it is the C4-iodo group that represents the most significant handle for synthetic diversification. Its susceptibility to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, opens up pathways to a vast array of novel pyrazole derivatives. arkat-usa.orgnih.gov This reactivity is crucial for the construction of complex organic molecules from simpler, readily available precursors.

Below is a table summarizing potential synthetic strategies for the title compound and its key reactive sites.

| Synthetic Step | General Method | Key Reagents and Conditions | Purpose |

| Pyrazole Ring Formation | Knorr Pyrazole Synthesis | 1,3-Diketone, Ethylhydrazine | Construction of the core 1-ethyl-3-acetylpyrazole scaffold. |

| Iodination at C4 | Electrophilic Halogenation | I₂/CAN, MeCN, reflux or NIS, AcOH/TFA | Regioselective introduction of the iodine atom at the 4-position of the pyrazole ring. nih.gov |

| C-C Bond Formation | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Functionalization at the 4-position by forming a new carbon-carbon bond. nih.gov |

| C-C Bond Formation | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Introduction of an alkynyl group at the 4-position. arkat-usa.org |

Unaddressed Research Challenges and Knowledge Gaps

Despite the foundational knowledge in pyrazole chemistry, specific challenges and knowledge gaps persist, particularly concerning multifaceted molecules like this compound.

A primary challenge lies in the development of more direct and atom-economical synthetic routes. While the multi-step approach of ring formation followed by functionalization is reliable, one-pot or tandem reactions that construct the fully substituted pyrazole in a single operation would be highly desirable. Furthermore, the regioselective functionalization of the pyrazole ring, especially the direct C-H acylation at the C3 position, remains a significant hurdle in synthetic organic chemistry. nih.gov Overcoming this would provide a more convergent and efficient synthesis of 3-acylpyrazoles.

Another knowledge gap is the comprehensive understanding of the interplay between the different substituents on the pyrazole ring and their collective effect on the molecule's reactivity and physicochemical properties. For instance, how the electron-withdrawing nature of the acetyl group at C3 influences the reactivity of the C4-iodo group in cross-coupling reactions is an area that warrants more detailed investigation. A systematic study of the electronic and steric effects of the substituents would be invaluable for predicting reactivity and designing more efficient synthetic transformations.

| Research Challenge/Knowledge Gap | Description |

| Direct C3-Acylation | The development of methods for the direct and regioselective introduction of an acetyl group at the C3 position of a pre-formed N-ethyl-4-iodopyrazole ring is a significant synthetic challenge. nih.gov |

| One-Pot Synthesis | The design of a convergent, one-pot synthesis of this compound from simple precursors would represent a major advancement in efficiency. |

| Substituent Effects | A detailed understanding of how the combination of the N-ethyl, C3-acetyl, and C4-iodo groups influences the overall reactivity and properties of the pyrazole system is currently lacking. |

| Alternative Iodination Reagents | Exploration of greener and more efficient iodinating agents and reaction conditions for the C4-iodination of the pyrazole ring. |

Prospective Avenues for Future Academic Investigation

The chemical scaffold of this compound presents numerous opportunities for future academic research, spanning from the development of novel synthetic methodologies to the exploration of new applications.

One promising avenue is the exploration of its utility in the synthesis of novel fused heterocyclic systems. The acetyl and iodo groups are strategically positioned to participate in intramolecular cyclization reactions, potentially leading to the formation of pyrazolo-fused pyridines, pyrimidines, or other complex polycyclic structures. These new heterocyclic frameworks could exhibit interesting photophysical or biological properties.

Furthermore, the application of modern synthetic techniques to the chemistry of this compound is an area ripe for investigation. This could include the use of photoredox catalysis or electrochemical methods for the functionalization of the pyrazole ring. mdpi.com Such approaches could offer milder reaction conditions and access to novel reactivity patterns that are not achievable with traditional thermal methods.

The development of post-functionalization strategies for the acetyl group, in tandem with the versatile reactivity of the iodo group, would significantly expand the chemical space accessible from this starting material. For example, conversion of the acetyl group to other functional moieties, followed by a cross-coupling reaction at the C4-position, would allow for the rapid generation of a library of diverse pyrazole derivatives for screening in various applications.

| Future Research Direction | Potential Impact |

| Synthesis of Fused Heterocycles | Development of novel polycyclic aromatic systems with potentially unique electronic and biological properties. |

| Application of Modern Synthetic Methods | Discovery of new, more sustainable, and efficient ways to functionalize the pyrazole core using techniques like photoredox catalysis and electrochemistry. mdpi.com |

| Diversity-Oriented Synthesis | Rapid generation of a wide range of complex pyrazole derivatives for applications in drug discovery and materials science. |

| Mechanistic Studies | A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of polysubstituted pyrazoles, leading to more rational reaction design. |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone?

The synthesis typically involves cyclocondensation of hydrazine derivatives with iodinated diketones. A common method includes refluxing acetylated precursors with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by purification via recrystallization (ethanol/chloroform mixtures are effective). For iodination, electrophilic substitution using iodine monochloride (ICl) in dichloromethane at 0°C ensures regioselectivity at the pyrazole C4 position .

Q. How should researchers safely handle this compound in the laboratory?

Strict safety protocols are required:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatile byproducts.

- Waste disposal : Segregate halogenated organic waste for incineration by licensed facilities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves iodinated byproducts. Recrystallization from ethanol or DMF yields high-purity crystals (>95%) suitable for X-ray diffraction .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction using SHELXL software (e.g., Bruker APEXII CCD) provides bond lengths and angles. For example:

| Parameter | Value (Å/°) |

|---|---|

| C3–I bond length | 2.10–2.15 |

| Pyrazole ring planarity | <0.01 Å deviation |

| Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing . |

Q. How to address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR-derived conformers and crystallographic symmetry can arise from dynamic effects in solution. Employ variable-temperature NMR to probe rotational barriers (e.g., ethyl group rotation) and compare with DFT-optimized geometries .

Q. What strategies optimize regioselectivity during iodination?

Q. How do substituents influence biological activity in pyrazole derivatives?

The iodine atom enhances lipophilicity (logP ~2.5), improving membrane permeability. In vitro assays (e.g., enzyme inhibition) require structure-activity relationship (SAR) studies:

Q. What computational methods predict reactivity in functionalization reactions?

DFT calculations (B3LYP/6-311++G**) identify electrophilic Fukui indices, highlighting C4 as the most reactive site. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinase enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.